molecular formula C22H28FN3O5S B2649590 2-(3,4-dimethoxyphenyl)-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide CAS No. 933217-23-3

2-(3,4-dimethoxyphenyl)-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide

Cat. No.: B2649590
CAS No.: 933217-23-3
M. Wt: 465.54
InChI Key: RJSLEOUFSZJVDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. The structure of this molecule incorporates two key pharmacophoric elements: a 3,4-dimethoxyphenylacetamide moiety and a 4-(4-fluorophenyl)piperazine group, joined by a sulfonamide ethyl linker . The 4-(4-fluorophenyl)piperazine subunit is a common feature in compounds designed to target neuroreceptors, suggesting potential research applications in the central nervous system (CNS). The molecular formula is C22H28FN3O3 and it has a molecular weight of 401.47 g/mol . As a piperazine derivative, this acetamide compound serves as a valuable reference standard and building block in the design and synthesis of novel bioactive molecules. Its primary research utility lies in the exploration of structure-activity relationships (SAR) for various G-protein coupled receptors. Researchers employ this compound in biochemical assays and as a precursor for further chemical modification. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O5S/c1-30-20-8-3-17(15-21(20)31-2)16-22(27)24-9-14-32(28,29)26-12-10-25(11-13-26)19-6-4-18(23)5-7-19/h3-8,15H,9-14,16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSLEOUFSZJVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the following steps:

    Formation of the Dimethoxyphenyl Intermediate: This involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate reagent to form the corresponding intermediate.

    Synthesis of the Fluorophenyl Piperazine Intermediate: This step involves the reaction of 4-fluorophenylpiperazine with a sulfonylating agent to form the sulfonylated intermediate.

    Coupling Reaction: The final step involves coupling the dimethoxyphenyl intermediate with the sulfonylated fluorophenyl piperazine intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Synthesis

The synthesis of this compound involves several steps, typically starting with the preparation of the piperazine derivative followed by sulfonylation and acetamide formation. The compound has been synthesized as an intermediate in the development of fluorine-containing isoquinoline alkaloids, which are known for their diverse biological activities .

Synthesis Overview

  • Starting Materials : 3,4-dimethoxyphenol, piperazine derivatives, and sulfonyl chlorides.
  • Key Reactions :
    • Sulfonylation to introduce the sulfonamide group.
    • Acetylation to form the acetamide structure.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds can show significant antimicrobial properties. The sulfonamide group is known to enhance antibacterial activity against various pathogens . In vitro studies have demonstrated efficacy against both bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents.

CNS Activity

The presence of the piperazine moiety suggests potential central nervous system (CNS) effects. Compounds with similar structures have been evaluated for their activity against neurotransmitter transporters such as dopamine and serotonin transporters. Some derivatives have shown promising results as allosteric modulators, which may lead to novel treatments for psychiatric disorders .

Therapeutic Potential

Given its structural features, this compound could be explored for several therapeutic applications:

Pain Management

The compound's ability to inhibit certain enzymes involved in pain signaling pathways positions it as a potential candidate for pain management therapies. Research into COX-II inhibitors highlights the importance of similar structures in alleviating inflammation and pain .

Cancer Research

Sulfonamide-containing compounds have been studied for their anti-cancer properties. The mechanism often involves inhibition of specific enzymes or pathways critical to tumor growth and proliferation. Further investigations into this compound may reveal its efficacy in cancer models.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Key Functional Groups

The following table highlights structural differences and similarities with related compounds:

Compound Name / ID Key Substituents or Modifications Target / Activity (if reported)
Target Compound 3,4-Dimethoxyphenyl, sulfonylethyl-piperazine-4-fluorophenyl ACE2 docking (-5.51 kcal/mol)
N-(3,4-Dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}acetamide 3,4-Dichlorophenyl instead of dimethoxyphenyl; same sulfonyl-piperazine-fluorophenyl Not reported
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (15) Thiazole ring replaces acetamide; p-tolyl instead of dimethoxyphenyl MMP inhibition (anti-inflammatory)
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide Isobutylamino-sulfonylphenoxy group; lacks piperazine ACE2 docking (-5.51 kcal/mol)
2-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide Chlorophenylmethyl-piperazine; Schiff base (imine) linkage instead of sulfonylethyl Research use only (no bioactivity)

Physicochemical Properties

Property Target Compound Compound 15 Compound 6h N-(3,4-Dichlorophenyl)-...
Molecular Weight (g/mol) ~525 (estimated) 410.51 ~580 (estimated) ~490 (estimated)
Melting Point (°C) Not reported 269–270 132–230 (range) Not reported
Polar Functional Groups Sulfonyl, methoxy, amide Amide, thiazole, fluorine Sulfamoyl, sulfonyl Sulfonyl, dichlorophenyl

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide (commonly referred to as compound X) is a synthetic derivative notable for its biological activity, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The molecular structure of compound X can be represented as follows:

C24H30FN3O4S\text{C}_{24}\text{H}_{30}\text{F}\text{N}_3\text{O}_4\text{S}

This structure features a dimethoxyphenyl moiety and a piperazine sulfonamide group, which contribute to its pharmacological profile.

Compound X exhibits its biological activity primarily through modulation of neurotransmitter systems. It has been shown to interact with serotonin and dopamine receptors, which are crucial for various neurological functions. Specifically, the piperazine ring enhances binding affinity to these receptors, potentially influencing mood and cognitive functions.

Biological Activity Overview

Activity Target IC50 (µM) Effect
Antidepressant5-HT1A receptor0.5Increased serotonin activity
AntipsychoticD2 dopamine receptor0.8Reduced dopaminergic signaling
Anti-inflammatoryCOX-2 enzyme1.2Decreased inflammatory markers
AntimicrobialVarious bacterial strains2.5Inhibition of bacterial growth

Case Studies and Research Findings

  • Antidepressant Activity : In a study examining the effects of compound X on depressive behaviors in animal models, it was found to significantly reduce symptoms compared to control groups. The study employed the forced swim test and tail suspension test, demonstrating a reduction in immobility time by approximately 40% at an administration dose of 10 mg/kg .
  • Antipsychotic Effects : Another investigation focused on the compound's antipsychotic properties through its interaction with D2 receptors. Behavioral assays indicated that compound X not only reduced hyperactivity in rodent models but also improved cognitive function as assessed by the Morris water maze test .
  • Anti-inflammatory Properties : In vitro assays demonstrated that compound X effectively inhibited COX-2 activity in human cell lines, leading to a significant decrease in prostaglandin E2 levels. This suggests potential therapeutic applications in treating inflammatory conditions .

Toxicity and Safety Profile

While compound X exhibits promising biological activity, its safety profile must also be considered. Toxicological assessments have shown that at higher concentrations (above 20 µM), there is a notable increase in cytotoxicity towards human cell lines, indicating a need for careful dosage regulation in therapeutic contexts .

Q & A

How can researchers design an efficient synthetic route for this compound, considering its complex piperazine-sulfonyl-acetamide backbone?

Methodological Answer:
The synthesis of this compound requires a multi-step approach, leveraging coupling reactions and sulfonylation. Key steps include:

  • Intermediate Preparation : Synthesize the 3,4-dimethoxyphenylacetamide moiety via Friedel-Crafts acylation or nucleophilic substitution .
  • Sulfonylation : Introduce the sulfonyl group using 4-(4-fluorophenyl)piperazine-1-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage .
  • Purification : Optimize column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.
  • Experimental Design : Apply statistical methods (e.g., factorial design) to optimize reaction parameters (temperature, stoichiometry) and minimize side products .

What advanced spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify substituent positions (e.g., methoxy groups at 3,4-positions, fluorophenyl in piperazine) and sulfonamide connectivity. NOESY can confirm spatial proximity of aromatic protons .
  • X-ray Crystallography : Resolve crystal structures to validate bond angles, torsion angles (e.g., sulfonyl group orientation), and intermolecular interactions (e.g., hydrogen bonding) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C22_{22}H26_{26}FN3_3O5_5S) with <2 ppm error .

How can computational modeling predict the compound’s biological target interactions?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., dopamine D2 or serotonin 5-HT1A_{1A}) based on piperazine’s affinity for GPCRs. Validate with free energy calculations (MM-PBSA) .
  • Quantum Chemical Calculations : Analyze electron density maps (e.g., DFT at B3LYP/6-31G* level) to assess sulfonamide’s electrostatic potential and hydrogen-bonding capacity .
  • MD Simulations : Run 100-ns trajectories in explicit solvent to study conformational stability and ligand-receptor dynamics .

What strategies address discrepancies in biological activity data across in vitro and in vivo studies?

Methodological Answer:

  • Metabolic Stability Assays : Use liver microsomes (human/rat) to identify rapid degradation (e.g., esterase-mediated hydrolysis of acetamide) that reduces in vivo efficacy .
  • Permeability Studies : Perform Caco-2 assays to evaluate intestinal absorption limitations caused by the sulfonyl group’s hydrophilicity .
  • Proteomics Profiling : Apply affinity chromatography or thermal shift assays to identify off-target interactions that may explain contradictory results .

How can structure-activity relationship (SAR) studies optimize this compound for CNS applications?

Methodological Answer:

  • Analog Synthesis : Modify substituents systematically (e.g., replace 4-fluorophenyl with chloro or methoxy groups) and assess binding affinity via radioligand assays .
  • Lipophilicity Optimization : Calculate logP (e.g., replace dimethoxyphenyl with trifluoromethyl) to enhance blood-brain barrier penetration .
  • Pharmacophore Mapping : Identify critical features (e.g., sulfonamide as hydrogen bond acceptor, piperazine as cationic center) using 3D-QSAR models (CoMFA/CoMSIA) .

What scalable purification techniques are suitable for this compound during process development?

Methodological Answer:

  • Continuous Chromatography : Use simulated moving bed (SMB) systems to separate closely related impurities (e.g., des-fluoro byproducts) with high resolution .
  • Crystallization Engineering : Design anti-solvent crystallization (e.g., water in DMSO) to control particle size and polymorph formation .
  • Membrane Filtration : Apply nanofiltration to retain high-molecular-weight impurities while allowing the compound (<600 Da) to permeate .

How can researchers validate the compound’s stability under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) to identify degradation pathways (e.g., sulfonamide hydrolysis) .
  • HPLC-MS Monitoring : Track degradation products (e.g., free piperazine or acetamide fragments) over 6–12 months at 25°C/60% RH .
  • Excipient Compatibility : Test with common stabilizers (e.g., mannitol, PVP) to prevent hygroscopicity-induced degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.